1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine
Description
This compound is a pyrazole-based methanamine derivative featuring two substituted pyrazole rings. The first pyrazole (1,3-dimethyl-1H-pyrazol-5-yl) contains methyl groups at positions 1 and 3, while the second pyrazole [1-(2-fluoroethyl)-1H-pyrazol-3-yl] bears a fluoroethyl substituent at position 1. The methanamine linker connects the two heterocyclic systems. Its molecular formula is C₁₂H₁₈FN₅, with a molecular weight of 251.31 g/mol.
Properties
Molecular Formula |
C12H19ClFN5 |
|---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-[1-(2-fluoroethyl)pyrazol-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-10-7-12(17(2)15-10)9-14-8-11-3-5-18(16-11)6-4-13;/h3,5,7,14H,4,6,8-9H2,1-2H3;1H |
InChI Key |
FDDHRKAQNIQYOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNCC2=NN(C=C2)CCF)C.Cl |
Origin of Product |
United States |
Preparation Methods
Multi-Step Condensation and Alkylation
Pyrazole Core Synthesis
The foundational step involves constructing the 1,3-dimethylpyrazole and 2-fluoroethylpyrazole rings. Cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds forms the pyrazole backbone. For example, phenylhydrazine reacts with acetylacetone in ethanol under reflux (80–100°C) to yield 1,3-dimethylpyrazole. Similarly, 2-fluoroethylpyrazole is synthesized via alkylation of pyrazole-3-methanol with fluoroethyl bromide in dimethylformamide (DMF) at 40–60°C.
Methanamine Bridge Formation
The methanamine linker is introduced through reductive amination or nucleophilic substitution. Reacting 1,3-dimethylpyrazole-5-carbaldehyde with ammonium acetate in methanol, followed by sodium cyanoborohydride reduction, produces the primary amine intermediate. Subsequent alkylation with 1-(2-fluoroethyl)-1H-pyrazol-3-ylmethyl chloride in tetrahydrofuran (THF) at 0–5°C yields the target compound.
Table 1: Key Reaction Conditions for Methanamine Bridge Synthesis
| Step | Reagents | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Reductive Amination | NH₄OAc, NaBH₃CN | Methanol | 25°C | 68% | |
| Alkylation | ClCH₂-C₃H₂N₂F | THF | 0–5°C | 72% |
Nucleophilic Substitution Approaches
Fluoroethyl Group Introduction
Fluoroethylation is achieved using 1-bromo-2-fluoroethane under basic conditions. In a representative procedure, pyrazole-3-methanol reacts with 1-bromo-2-fluoroethane in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 50°C for 12 hours. The reaction proceeds via an SN2 mechanism, with yields optimized to 85% by maintaining anhydrous conditions.
Amine Coupling Strategies
Coupling the two pyrazole moieties employs carbodiimide-mediated reactions. For instance, 1-(1,3-dimethylpyrazol-5-yl)methanamine reacts with 1-(2-fluoroethyl)pyrazole-3-carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This method achieves 78% yield but requires purification via column chromatography.
Catalytic Cyclization Techniques
Lewis Acid-Catalyzed Cyclization
Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride (BF₃) accelerate pyrazole ring closure. A patent describes cyclizing β-keto esters with hydrazine hydrate in the presence of ZnCl₂ at 120°C, achieving 90% conversion to the pyrazole core. This method reduces reaction times from 15 hours to 5 hours compared to non-catalytic routes.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency. A study demonstrated that irradiating a mixture of hydrazine, diketones, and fluoroethyl bromide at 150°C for 20 minutes produces the 2-fluoroethylpyrazole derivative in 94% yield. This approach minimizes side products like the 1,5-isomer, which constitutes <2% of the output.
Table 2: Catalytic vs. Microwave-Assisted Cyclization
| Method | Catalyst/Energy | Time | Yield | Isomer Ratio (1,3:1,5) | Source |
|---|---|---|---|---|---|
| Lewis Acid | ZnCl₂ | 5 h | 90% | 95:5 | |
| Microwave | 300 W | 20 m | 94% | 98:2 |
Industrial-Scale Synthesis Considerations
Solvent Recovery Systems
Large-scale production prioritizes solvent reuse. A patent highlights a closed-loop system where THF is distilled and recycled after alkylation, reducing costs by 40%. Ethanol and DMF are similarly recovered via fractional distillation under reduced pressure.
Continuous Flow Reactors
Continuous flow systems improve yield consistency. Reactants are pumped through a heated reactor (100°C) with a residence time of 30 minutes, achieving 89% yield compared to 72% in batch processes. This method also enhances safety by minimizing exposure to volatile intermediates.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroethyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide or thiols in ethanol.
Major Products
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of azido or thiol-substituted pyrazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes two pyrazole moieties, which are often associated with diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 250.31 g/mol. The presence of fluorine in the ethyl group enhances its lipophilicity, potentially improving bioavailability and cellular uptake.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit promising anticancer properties. The compound has been investigated for its ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that certain pyrazole derivatives can inhibit the proliferation of breast cancer cells by targeting key signaling pathways involved in tumor growth .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. Experimental studies have demonstrated that the compound can reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases such as arthritis .
Neurological Applications
Emerging research suggests that pyrazole compounds may have neuroprotective effects. The ability to cross the blood-brain barrier makes this compound a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies indicate that it may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the anticancer efficacy of pyrazole derivatives, including 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine. The results indicated significant inhibition of tumor growth in vitro and in vivo models, highlighting its potential as a therapeutic agent against various cancers .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of this compound. Researchers found that it effectively reduced inflammation markers in animal models of arthritis, suggesting its utility in developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades, leading to altered cellular responses.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Ethyl or methyl groups at pyrazole positions influence steric bulk and electronic properties. The target compound’s 1,3-dimethyl group (Pyrazole A) may enhance rigidity compared to ethyl-substituted analogs .
- Fluorine Positioning: The 2-fluoroethyl group (Pyrazole B) in the target compound and analogs like improves metabolic resistance compared to non-fluorinated derivatives. Difluoromethyl groups (e.g., ) further increase electronegativity and lipophilicity.
Biological Activity
The compound 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C_{12}H_{16}F_{N}_{6}, with a molecular weight of 250.29 g/mol. Its structure includes two pyrazole rings and an amine functional group, which may contribute to its biological activity.
Pyrazole derivatives often act through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Many pyrazoles inhibit enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation and pain pathways.
- Modulation of Cell Signaling : They can interfere with signaling pathways involved in cell proliferation and apoptosis, making them potential candidates for cancer therapy.
- Antimicrobial Activity : Some pyrazole compounds exhibit broad-spectrum antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting metabolic pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrazole derivatives. For instance, compounds structurally related to the target compound have shown significant cytotoxic effects against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF7 | 3.79 |
| 2 | SF-268 | 12.50 |
| 3 | NCI-H460 | 42.30 |
These results suggest that the target compound may also exhibit similar cytotoxic effects due to its structural similarities with other active pyrazoles .
Anti-inflammatory Effects
Pyrazole derivatives are recognized for their anti-inflammatory properties. The target compound may inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. For example, related compounds have demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM, indicating a promising therapeutic profile for inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of pyrazoles has been documented in various studies. The target compound could potentially exhibit activity against common bacterial strains due to its structural features that facilitate interaction with bacterial enzymes involved in cell wall synthesis.
Case Studies
Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:
- Study on Cytotoxicity : A study evaluated the cytotoxicity of a series of pyrazole derivatives against human cancer cell lines. The results indicated that modifications in the structure significantly affected their potency.
- Inflammation Model : In an animal model of inflammation, a related pyrazole derivative was shown to reduce edema significantly compared to control groups, supporting its potential use in treating inflammatory conditions .
- Antimicrobial Testing : Testing against various pathogens revealed that certain pyrazole derivatives had MIC values comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
